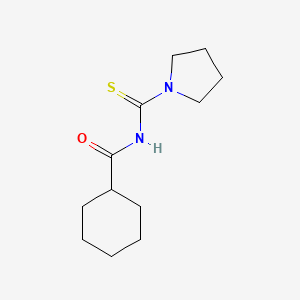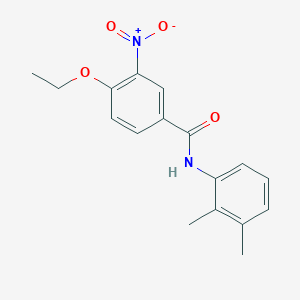![molecular formula C15H19N3OS B5708980 N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)
N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
作用機序
EHT 1864 targets Rho family GTPases, which are key regulators of cell migration, proliferation, and survival. RhoA is a member of the Rho family GTPases that plays a crucial role in cancer cell migration and invasion. EHT 1864 inhibits RhoA activity by binding to its effector domain, which disrupts the interaction between RhoA and its downstream effectors. This leads to the inhibition of cancer cell migration and invasion. In cardiovascular disease, RhoA plays a crucial role in vascular smooth muscle cell contraction and atherosclerosis. EHT 1864 inhibits RhoA activity, leading to improved vascular function and reduced atherosclerosis. In neurological disorders, RhoA plays a crucial role in neuroinflammation and cognitive function. EHT 1864 inhibits RhoA activity, leading to reduced neuroinflammation and improved cognitive function.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. In cancer research, EHT 1864 has been shown to inhibit cancer cell migration and invasion by targeting RhoA activity. In cardiovascular disease research, EHT 1864 has been shown to improve vascular function and reduce atherosclerosis by inhibiting RhoA activity. In neurological disorder research, EHT 1864 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting RhoA activity.
実験室実験の利点と制限
One of the advantages of EHT 1864 is its specificity for RhoA activity. This allows for precise targeting of RhoA activity without affecting other Rho family GTPases. However, one of the limitations of EHT 1864 is its low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of EHT 1864. One direction is the development of more potent and selective inhibitors of RhoA activity. Another direction is the investigation of the potential therapeutic applications of EHT 1864 in other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Additionally, the development of more efficient synthesis methods for EHT 1864 could enable its use in larger-scale experiments and clinical trials.
合成法
EHT 1864 can be synthesized using a three-step procedure. The first step involves the synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]acetic acid from 1-methylimidazole and chloroacetic acid. The second step involves the coupling of the thioacid with 2-bromo-6-ethyltoluene in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the reduction of the resulting ester using a reducing agent, such as lithium aluminum hydride (LiAlH4), to yield EHT 1864.
科学的研究の応用
EHT 1864 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, EHT 1864 has been shown to inhibit the migration and invasion of cancer cells by targeting Rho family GTPases. In cardiovascular disease research, EHT 1864 has been shown to improve vascular function and reduce atherosclerosis by inhibiting RhoA activity. In neurological disorder research, EHT 1864 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting RhoA activity.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-12-7-5-6-11(2)14(12)17-13(19)10-20-15-16-8-9-18(15)3/h5-9H,4,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQSGSFKIDFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)

![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)
![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)



![N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)